![molecular formula C20H22ClNO3 B14415730 Methyl [3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate CAS No. 80199-54-8](/img/structure/B14415730.png)
Methyl [3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate is a chemical compound with a complex structure that includes a carbamate group, a chlorinated phenyl ring, and a cyclohexylphenoxy moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate typically involves multiple steps, including the formation of the phenylcarbamate core and the introduction of the chlorinated and cyclohexylphenoxy substituents. Common synthetic routes may involve:
Formation of the Phenylcarbamate Core: This can be achieved by reacting an appropriate phenol derivative with methyl isocyanate under controlled conditions.
Introduction of the Chlorinated Phenyl Ring: Chlorination of the phenyl ring can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Cyclohexylphenoxy Group: This step may involve a nucleophilic substitution reaction where a cyclohexylphenol reacts with the chlorinated phenylcarbamate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Methyl [3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated phenyl ring, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
科学的研究の応用
Methyl [3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals, coatings, and polymers.
作用機序
The mechanism of action of Methyl [3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.
Disrupting Cellular Functions: Affecting cellular processes such as DNA replication, protein synthesis, or membrane integrity.
類似化合物との比較
Similar Compounds
Phenol, 4-chloro-3-methyl-: A related compound with a chlorinated phenyl ring and a hydroxyl group.
4-Chloro-3-methylphenol: Another similar compound used in chemical synthesis and industrial applications.
Uniqueness
Methyl [3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the cyclohexylphenoxy group, in particular, differentiates it from other chlorinated phenylcarbamates and may contribute to its unique biological and chemical activities.
特性
CAS番号 |
80199-54-8 |
|---|---|
分子式 |
C20H22ClNO3 |
分子量 |
359.8 g/mol |
IUPAC名 |
methyl N-[3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate |
InChI |
InChI=1S/C20H22ClNO3/c1-24-20(23)22-16-9-12-19(18(21)13-16)25-17-10-7-15(8-11-17)14-5-3-2-4-6-14/h7-14H,2-6H2,1H3,(H,22,23) |
InChIキー |
BRFAKKCKUYPQQV-UHFFFAOYSA-N |
正規SMILES |
COC(=O)NC1=CC(=C(C=C1)OC2=CC=C(C=C2)C3CCCCC3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


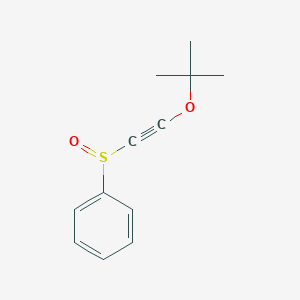
![2-[4-(Acetyloxy)-5-oxofuran-2(5H)-ylidene]ethane-1,1-diyl diacetate](/img/structure/B14415657.png)


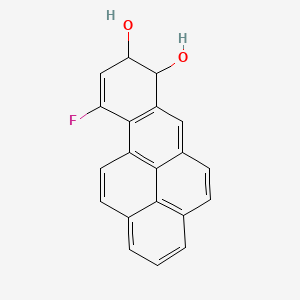
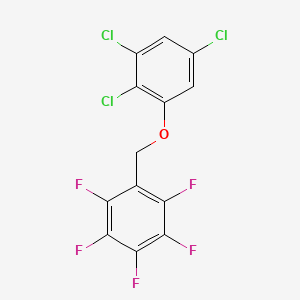
![[(3aR,4R,5R,6R,9Z,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-2,8-dioxo-4,5,6,7,11,11a-hexahydro-3aH-cyclodeca[b]furan-5-yl] (E)-2-methylbut-2-enoate](/img/structure/B14415678.png)
![1-Methoxy-4-[2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14415682.png)


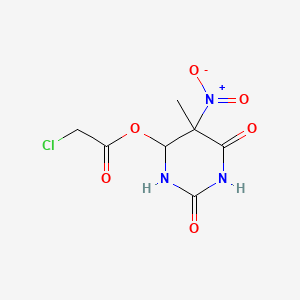
![Dimethyl [2-(tert-butylimino)ethenyl]phosphonate](/img/structure/B14415704.png)
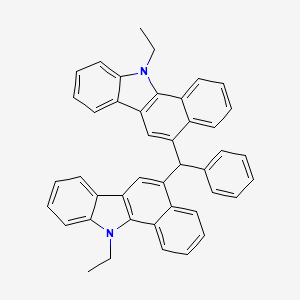
![[4-(Dimethylamino)phenyl][4-(propan-2-yl)phenyl]methanone](/img/structure/B14415735.png)
